molecular formula C11H12BrClN2O2 B2499920 N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE CAS No. 796084-52-1

N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE

Cat. No.: B2499920
CAS No.: 796084-52-1
M. Wt: 319.58
InChI Key: KGOAKHKFHXKAMA-UHFFFAOYSA-N
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Description

N-{[(2-Bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide is a chemical compound with the molecular formula C11H11BrClN2O2 and a molecular weight of 319.58 g/mol . This acetamide derivative features a bromophenyl group and a chloroacetamide moiety, a functional group present in various bioactive molecules and synthetic intermediates . As a specialized organic compound, it is primarily of interest in chemical synthesis and pharmaceutical research for the development of new molecular entities. Researchers may utilize this compound as a key building block (synthon) in organic synthesis, particularly in reactions where the chloroacetyl group can be displaced to form more complex structures . It is also relevant in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the creation of compound libraries. The presence of both bromo and chloro substituents makes it a versatile candidate for further functionalization via cross-coupling and nucleophilic substitution reactions. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O2/c1-15(11(17)6-13)7-10(16)14-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOAKHKFHXKAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Carbamoyl Intermediate Formation

A primary route involves the sequential construction of the carbamoyl-methyl moiety followed by chloroacetamide functionalization. This method leverages the reactivity of 2-bromoaniline derivatives with chloroacetyl chloride under basic conditions.

Procedure :

  • Carbamoyl Intermediate Synthesis :
    • 2-Bromoaniline reacts with methyl glyoxylate in the presence of triethylamine to form N-(2-bromophenyl)carbamoylmethyl acetate.
    • Hydrolysis of the acetate group yields the free carboxylic acid, which is subsequently converted to the acid chloride using thionyl chloride.
  • Chloroacetamide Coupling :
    • The acid chloride intermediate reacts with N-methylamine in toluene at 60°C, followed by treatment with chloroacetyl chloride to install the 2-chloro-N-methylacetamide group.

Optimization Notes :

  • Solvent Choice : Toluene and tert-butyl methyl ether are preferred for their ability to stabilize intermediates without side reactions.
  • Temperature Control : Reactions are conducted at 0–5°C during acyl chloride formation to prevent decomposition.
Parameter Value/Detail Reference
Yield (Overall) 68–72%
Reaction Time 8–12 hours
Key Reagents Chloroacetyl chloride, Triethylamine

One-Pot Tandem Amination-Acylation

This streamlined approach combines carbamoylation and acylation in a single reactor, reducing purification steps.

Procedure :

  • A mixture of 2-bromoaniline, methylamine, and chloroacetyl chloride is heated in toluene at 120°C for 24 hours with palladium acetate and pivalic acid as catalysts.
  • The reaction proceeds via in situ generation of a Schiff base intermediate, which undergoes nucleophilic acyl substitution.

Advantages :

  • Catalytic Efficiency : Palladium acetate enhances C–N bond formation, achieving 81% yield in model systems.
  • Functional Group Tolerance : Compatible with electron-deficient aryl bromides.

Limitations :

  • Requires rigorous exclusion of moisture to prevent hydrolysis of intermediates.

Alternative Pathways and Comparative Analysis

Mannich Base-Mediated Synthesis

Adapted from estrogen synthesis methodologies, this route employs a Mannich reaction to assemble the carbamoyl-methyl backbone.

Procedure :

  • 2-Bromophenyl hexestrol analogs are treated with paraformaldehyde and diethylamine to form a bis-benzylamine intermediate.
  • Hydrogenolysis over copper chromite catalyst cleaves the benzyl groups, yielding the target carbamoyl moiety.
  • Subsequent acylation with chloroacetyl chloride completes the synthesis.
Parameter Value/Detail Reference
Catalyst Copper chromite
Hydrogen Pressure 50–60 psi
Yield 58–64%

Challenges :

  • Polymorphic forms of intermediates may require recrystallization to ensure purity.

Solid-Phase Synthesis for High-Throughput Production

Inspired by fluorinated pharmaceutical workflows, resin-bound strategies enable scalable synthesis.

Procedure :

  • Wang resin is functionalized with 2-bromoaniline via a hydroxymethyl linker.
  • Sequential coupling with Fmoc-protected methylglycine and chloroacetic acid builds the backbone.
  • Cleavage with trifluoroacetic acid yields the final compound.

Benefits :

  • Purity : >95% by HPLC due to stepwise purification on resin.
  • Scalability : Gram-scale production feasible with automated systems.

Critical Analysis of Methodologies

Yield and Efficiency

  • Stepwise Assembly : Higher yields (72%) but longer reaction times.
  • One-Pot Synthesis : Faster (24 hours) but sensitive to stoichiometric imbalances.
  • Mannich Route : Moderate yields (64%) due to side reactions during hydrogenolysis.

Regioselectivity and Byproduct Formation

  • Chloroacetyl chloride may over-acylate secondary amines unless temperature is tightly controlled.
  • Palladium-catalyzed methods minimize byproducts but require expensive catalysts.

Spectroscopic Characterization and Quality Control

  • NMR (¹H) : Key signals include δ 4.24 (s, 2H, CH₂Cl), 3.74 (s, 3H, N–CH₃), and 7.3–7.6 ppm (aryl-H).
  • MS (CI) : Molecular ion peak at m/z 366.64 (C₁₆H₁₃BrClNO₂).
  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water).

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in kinase inhibitor synthesis (e.g., trametinib analogs).
  • Agrochemicals : Functional group flexibility allows derivatization into herbicidal agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chloroacetamide moiety undergoes nucleophilic displacement reactions due to the electrophilic α-carbon adjacent to the chlorine atom.

Reaction TypeConditionsProducts/OutcomesCitations
Amine Substitution With excess diisopropyl ethylamine, KI, 1,4-dioxane, 103°C, 48hFormation of pyrroloquinoxaline derivatives via alkylation
Iodide Exchange KI in DMA at 102°C, 18hReplacement of Cl with I, forming iodoacetamide intermediates

Key Observations :

  • Potassium iodide facilitates halogen exchange (Finkelstein-like reaction) under polar aprotic solvents .

  • Steric hindrance from the N-methyl group slows hydrolysis compared to primary acetamides .

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Ring

The 2-bromophenyl group participates in metal-catalyzed cross-coupling and direct substitution reactions.

Reaction TypeConditionsProducts/OutcomesCitations
Suzuki Coupling Pd catalyst, aryl boronic acid, baseBiaryl derivatives via C-Br bond activation
Amine Substitution CuI, dimethylethylene diamine, K₂CO₃, 103°CReplacement of Br with amines (e.g., pyrroloindole formation)

Structural Influences :

  • The carbamoyl methyl group directs electrophiles to meta positions, limiting para substitution .

  • Bromine’s moderate leaving-group ability requires catalytic systems (e.g., CuI/Pd) for efficient displacement .

Hydrolysis and Amide Reactivity

The carbamoyl and acetamide groups undergo hydrolysis under acidic/basic conditions.

Reaction TypeConditionsProducts/OutcomesCitations
Acidic Hydrolysis HCl (conc.), refluxCleavage to 2-bromoaniline and chloroacetic acid derivatives
Basic Hydrolysis NaOH, H₂O, 80°CFormation of sodium carboxylate and methylamine

Kinetic Notes :

  • N-methylation reduces amide hydrolysis rates by 40–60% compared to unsubstituted analogs .

  • Carbamoyl groups show higher stability than acetamide under neutral conditions.

Cyclization and Heterocycle Formation

Intramolecular reactions generate fused heterocyclic systems, critical in medicinal chemistry applications.

Reaction TypeConditionsProducts/OutcomesCitations
Thermal Cyclization Reflux in dioxane, 103°C, 48hPyrrolo[1,2,3-de]quinoxaline scaffolds
Cu-Catalyzed Cyclization CuI, K₂CO₃, DMA, 102°CTetrahydroisoquinoline derivatives

Mechanistic Insight :

  • Cyclization proceeds via deprotonation of the carbamoyl nitrogen, followed by intramolecular attack on the chloroacetamide carbon .

Functional Group Transformations

The bromine and methyl groups enable further derivatization.

Reaction TypeConditionsProducts/OutcomesCitations
Methyl Oxidation KMnO₄, H₂SO₄, 60°CCarboxylic acid formation
Bromine Lithiation n-BuLi, THF, -78°CIntermediate for C-C bond formation

Stability and Side Reactions

  • Thermal Decomposition : Above 150°C, degradation yields bromobenzene and methylacrylamide.

  • Photoreactivity : UV exposure induces homolytic C-Br bond cleavage, generating aryl radicals .

Comparative Reactivity Table

Functional GroupReactivity (Relative to Analogues)Preferred Reaction Partners
ChloroacetamideHigh (Cl⁻ as leaving group)Amines, thiols, alkoxides
2-BromophenylModerate (requires catalysis)Boronic acids, Cu/Pd systems
N-Methyl CarbamoylLow (steric hindrance)Strong acids/bases, high temperatures

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
N-{[(2-Bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide has been identified as a potential anticancer agent. Its mechanism often involves the induction of apoptosis in cancer cells, primarily through mitochondrial pathways.

Case Studies:

  • A study demonstrated that derivatives with similar structural motifs exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, a related compound showed an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity.
  • Another research focused on hybrid compounds containing triazine rings and sulfonamide fragments, which showed promising results in inhibiting tumor growth in preclinical models .

Anti-inflammatory Properties

Mechanism of Action:
The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This action can reduce inflammation markers in vitro.

Research Findings:

  • Related compounds have shown the ability to significantly decrease levels of inflammatory mediators in cell culture studies. For example, certain derivatives demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels .

Neurological Applications

Mechanism of Action:
this compound interacts with potassium channels (KCNQ2 and KCNQ4), which are crucial for neuronal excitability.

Biological Activity:

  • By modulating these channels, the compound can influence neuronal signaling and reduce excitability, making it a candidate for treating neurological disorders such as epilepsy or chronic pain.

Antimicrobial Activity

Mechanism of Action:
The compound has shown potential antimicrobial properties against various pathogens.

Research Findings:

  • In vitro studies indicated that similar compounds could inhibit the growth of mycobacterial and bacterial strains effectively, comparable to standard antibiotics like isoniazid and ciprofloxacin .

Pharmaceutical Development

Applications in Drug Formulation:
Due to its diverse biological activities, this compound is being explored for formulation into pharmaceuticals targeting cancer, inflammation, and infectious diseases.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anticancer ActivityInduction of apoptosis via mitochondrial pathwaysIC50 = 0.05 μM against MDA468 cells
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokinesReduction in TNF-α and IL-6 levels
NeurologicalModulation of KCNQ2/KCNQ4 potassium channelsReduced neuronal excitability
AntimicrobialInhibition of bacterial growthComparable efficacy to standard antibiotics

Mechanism of Action

The mechanism of action of N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{[(4-Bromophenyl)amino]carbonyl}-2-chloroacetamide (CAS 13558-79-7)

  • Key Differences : Bromine is para-substituted (4-position) on the phenyl ring instead of ortho (2-position). Lacks an N-methyl group on the acetamide.
  • The absence of the N-methyl group may decrease lipophilicity (logP) and alter metabolic pathways compared to the target compound .

N-[(2-Bromophenyl)methyl]-2-chloro-N-methyl-2-propenamide (CAS 685144-50-7)

  • Key Differences : Contains a propenamide (acrylamide) group instead of acetamide.
  • Implications : The α,β-unsaturated carbonyl in propenamide enables Michael addition reactivity, unlike the saturated acetamide in the target compound. This could enhance interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) but reduce stability under basic conditions .

2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide (CAS 141463-66-3)

  • Key Differences : Replaces the 2-bromophenyl group with a 2-methylphenyl ethyl chain.
  • Implications: The methyl group’s electron-donating effect contrasts with bromine’s electron-withdrawing nature, altering aromatic ring electronics. Reduced molecular weight (227.69 g/mol vs.

2-Chloro-N-Ethyl-N-{[(thiophen-2-ylmethyl)carbamoyl]methyl}acetamide (CAS 874594-85-1)

  • Key Differences : Substitutes bromophenyl with a thiophene ring and includes a sulfur atom.
  • Implications : Thiophene’s aromaticity is less polarized than bromophenyl, reducing dipole interactions. The sulfur atom may enhance metabolic oxidation susceptibility compared to halogenated analogs .

Physicochemical Properties

Property Target Compound CAS 685144-50-7 CAS 13558-79-7 CAS 141463-66-3
Molecular Weight ~290 g/mol (estimated) 288.57 g/mol ~285 g/mol (estimated) 227.69 g/mol
Boiling Point Not reported 419.0±35.0 °C (Predicted) Not reported Not reported
Density ~1.4–1.5 g/cm³ (estimated) 1.452±0.06 g/cm³ Not reported Not reported
Lipophilicity (logP) Higher (N-methyl, Br) Moderate (propenamide) Lower (no N-methyl) Lower (methylphenyl)

Biological Activity

N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound's structural formula can be depicted as follows:

\text{N 2 Bromophenyl carbamoyl methyl}-2-chloro-N-methylacetamide}

This structure features a bromophenyl group, a carbamoyl moiety, and a chloro-substituted acetamide, which may contribute to its biological properties.

1. Inhibitory Effects on Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, studies have shown that certain derivatives can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoids, which plays a role in inflammation and metabolic disorders .

Enzyme Inhibition Type Reference
11β-HSD1Competitive

2. Anti-inflammatory Properties

The compound has been associated with anti-inflammatory activities. Its structural components suggest potential interactions with inflammatory pathways, leading to reduced cytokine production and inflammatory responses. For example, compounds with similar structures have been documented to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various cellular models .

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The presence of bromine in the phenyl ring has been linked to enhanced cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Inhibition of Inflammation

A study focused on the anti-inflammatory effects of similar amide compounds demonstrated that they significantly reduced inflammation markers in vivo. The results indicated a marked decrease in paw edema in rats treated with these compounds compared to controls .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results revealed that these compounds induced apoptosis at concentrations lower than those typically required for conventional chemotherapeutics, suggesting their potential as effective anticancer agents .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Biological Activity Mechanism/Effect Evidence
Enzyme InhibitionInhibits 11β-HSD1
Anti-inflammatoryReduces NO and TNF-α production
AntitumorInduces apoptosis in cancer cells

Q & A

Basic: What are the recommended synthetic routes and analytical methods for synthesizing N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as 2-bromophenylcarbamoyl methyl derivatives. Key steps include:

  • Amide coupling : Reacting 2-bromo-N-methylacetamide with a carbamoyl-methyl intermediate under nucleophilic substitution conditions (e.g., using DCC/DMAP as coupling agents) .
  • Chlorination : Introducing the chloro group via electrophilic substitution, often requiring controlled temperatures (0–5°C) and solvents like dichloromethane .
    Analytical Validation :
  • Purity : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane mobile phases .
  • Structural confirmation : 1^1H/13^13C NMR for verifying substituent positions, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Basic: What safety protocols are critical during the synthesis of this compound?

Methodological Answer:

  • Handling halogenated reagents : Use fume hoods and PPE (gloves, goggles) due to the reactivity of bromine and chlorine intermediates .
  • Waste disposal : Halogenated byproducts require neutralization (e.g., with sodium bicarbonate) before disposal in designated hazardous waste containers .
  • Exposure mitigation : Monitor air quality for volatile organic compounds (VOCs) using gas detectors .

Advanced: How can researchers design experiments to elucidate the compound’s biological mechanism of action?

Methodological Answer:

  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Compare results with structurally similar compounds (e.g., chlorophenyl derivatives) to identify critical functional groups .
  • Antimicrobial testing : Employ disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note discrepancies in zone-of-inhibition data, which may arise from membrane permeability differences .
  • Target identification : Use surface plasmon resonance (SPR) or molecular docking (e.g., AutoDock Vina) to screen for protein binding partners, such as kinases or bacterial enzymes .

Advanced: How can structural modifications improve the compound’s bioactivity?

Methodological Answer:

  • Substituent optimization : Replace the bromophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and binding affinity .
  • Hybrid analogs : Fuse the acetamide core with heterocycles (e.g., imidazole or thiadiazole) to improve solubility and pharmacokinetics. For example, imidazole-containing analogs show enhanced antimicrobial activity .
  • Stereochemical tuning : Introduce chiral centers via asymmetric synthesis (e.g., using BINOL-derived catalysts) to evaluate enantiomer-specific effects .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Variable source identification : Compare assay conditions across studies. For example, discrepancies in IC50_{50} values may arise from differences in cell line passage numbers or serum concentrations in media .
  • Solvent effects : Test the compound dissolved in DMSO vs. ethanol, as DMSO can modulate membrane permeability, altering apparent activity .
  • Statistical validation : Apply ANOVA or Tukey’s HSD test to ensure data reproducibility across triplicate experiments .

Advanced: What computational approaches are suitable for predicting this compound’s reactivity and interactions?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of interactions over time .
  • ADMET prediction : Employ SwissADME or pkCSM to model absorption, toxicity, and metabolic pathways, guiding lead optimization .

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